molecular formula C8H7ClO3 B1266088 2-Chloro-4-hydroxy-3-methoxybenzaldehyde CAS No. 82668-20-0

2-Chloro-4-hydroxy-3-methoxybenzaldehyde

Cat. No.: B1266088
CAS No.: 82668-20-0
M. Wt: 186.59 g/mol
InChI Key: TZGDDUJFJAZQEB-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxy-3-methoxybenzaldehyde, also known as 2-Chloroisovanillin, is an organic compound with the molecular formula C8H7ClO3. It is a derivative of vanillin, where the methoxy group is substituted with a chlorine atom. This compound is known for its applications in various fields, including chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-hydroxy-3-methoxybenzaldehyde can be synthesized from 1-chloro-2,3-dimethoxybenzene. The synthesis involves the following steps :

    Starting Material: 1-chloro-2,3-dimethoxybenzene.

    Reaction: The starting material is subjected to a demethylation reaction to form 2-chloro-3-hydroxy-4-methoxybenzaldehyde.

    Conditions: The reaction is typically carried out in the presence of a demethylating agent under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Chloro-4-hydroxy-3-methoxybenzoic acid.

    Reduction: 2-Chloro-4-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-hydroxy-3-methoxybenzaldehyde has several applications in scientific research :

    Chemistry: Used as a reactant in the synthesis of BODIPY fluorescent sensors.

    Biology: Investigated for its potential as a tyrosinase inhibitor, which is significant in the study of melanin synthesis and skin pigmentation disorders.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways :

    Molecular Targets: It can inhibit enzymes such as tyrosinase, affecting melanin synthesis.

    Pathways Involved: The compound can modulate oxidative stress pathways, contributing to its potential anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with similar structural features but lacks the chlorine atom.

    2-Chloro-3,4-dimethoxybenzaldehyde: Another chlorinated derivative with two methoxy groups.

    3-Hydroxy-4-methoxybenzaldehyde: Similar structure but without the chlorine atom.

Uniqueness

2-Chloro-4-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzaldehyde ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-chloro-4-hydroxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGDDUJFJAZQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002837
Record name 2-Chloro-4-hydroxy-3-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82668-20-0
Record name Benzaldehyde, 2-chloro-4-hydroxy-3-methoxy-
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Record name 82668-20-0
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Record name 2-Chloro-4-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-hydroxy-3-methoxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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